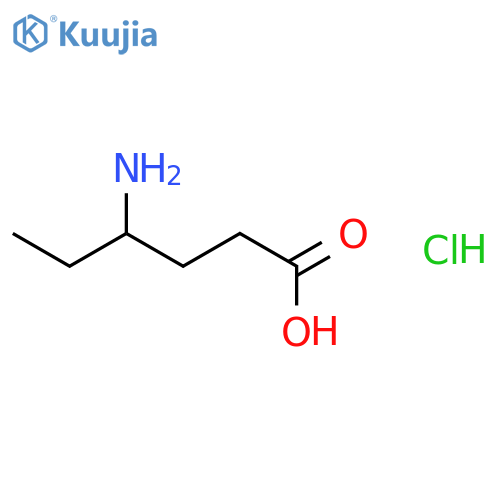Cas no 62000-71-9 (4-aminohexanoic acid hydrochloride)

62000-71-9 structure
商品名:4-aminohexanoic acid hydrochloride
CAS番号:62000-71-9
MF:C6H14ClNO2
メガワット:167.633861064911
MDL:MFCD20441443
CID:1632624
PubChem ID:71299955
4-aminohexanoic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- Hexanoic acid, 4-amino-, hydrochloride
- EN300-243357
- SY206679
- 4-Aminohexanoic acid HCl
- G30877
- MFCD20441443
- 4-Aminohexanoic acid hydrochloride
- SCHEMBL1070894
- 62000-71-9
- 4-Aminohexanoicacidhydrochloride
- 4-aminohexanoic acid;hydrochloride
- 4-aminohexanoic acid hydrochloride
-
- MDL: MFCD20441443
- インチ: InChI=1S/C6H13NO2.ClH/c1-2-5(7)3-4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H
- InChIKey: MORUJRYHFAWQOJ-UHFFFAOYSA-N
- ほほえんだ: CCC(CCC(=O)O)N.Cl
計算された属性
- せいみつぶんしりょう: 167.07142
- どういたいしつりょう: 167.071
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 93.1
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3A^2
じっけんとくせい
- PSA: 63.32
4-aminohexanoic acid hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-243357-10.0g |
4-aminohexanoic acid hydrochloride |
62000-71-9 | 95% | 10.0g |
$800.0 | 2024-06-19 | |
| Enamine | EN300-243357-0.1g |
4-aminohexanoic acid hydrochloride |
62000-71-9 | 95% | 0.1g |
$52.0 | 2024-06-19 | |
| Enamine | EN300-243357-0.5g |
4-aminohexanoic acid hydrochloride |
62000-71-9 | 95% | 0.5g |
$118.0 | 2024-06-19 | |
| abcr | AB410736-500 mg |
4-Aminohexanoic acid hydrochloride; 95% |
62000-71-9 | 500mg |
€254.60 | 2023-04-24 | ||
| Enamine | EN300-243357-0.05g |
4-aminohexanoic acid hydrochloride |
62000-71-9 | 95% | 0.05g |
$35.0 | 2024-06-19 | |
| Enamine | EN300-243357-0.25g |
4-aminohexanoic acid hydrochloride |
62000-71-9 | 95% | 0.25g |
$75.0 | 2024-06-19 | |
| Aaron | AR00JEJK-50mg |
4-Aminohexanoic acid hydrochloride |
62000-71-9 | 95% | 50mg |
$74.00 | 2025-03-10 | |
| A2B Chem LLC | AJ04212-10g |
4-aminohexanoic acid hydrochloride |
62000-71-9 | 95% | 10g |
$878.00 | 2024-04-19 | |
| abcr | AB410736-1g |
4-Aminohexanoic acid hydrochloride, 95%; . |
62000-71-9 | 95% | 1g |
€317.00 | 2025-02-17 | |
| A2B Chem LLC | AJ04212-250mg |
4-aminohexanoic acid hydrochloride |
62000-71-9 | 95% | 250mg |
$114.00 | 2024-04-19 |
4-aminohexanoic acid hydrochloride 関連文献
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
62000-71-9 (4-aminohexanoic acid hydrochloride) 関連製品
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:62000-71-9)4-aminohexanoic acid hydrochloride

清らかである:99%
はかる:1g
価格 ($):765.0